CTTHWGFTLC, CYCLIC acetate
描述
CTTHWGFTLC, CYCLIC acetate (244082-19-7 free base) is a cyclic peptide inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9Inhibitors of these enzymes can prevent tumor progression .
属性
分子式 |
C54H75N13O16S2 |
|---|---|
分子量 |
1226.4 g/mol |
IUPAC 名称 |
acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |
InChI 键 |
BPGVHBMULWDCSZ-RIMHVAGJSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |
产品来源 |
United States |
准备方法
合成路线和反应条件
CTTHWGFTLC,环状乙酸酯的合成涉及通过在半胱氨酸残基之间形成二硫键来形成环状肽。 该肽的序列为 Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys,二硫键在 Cys1 和 Cys10 之间形成 .
工业生产方法
CTTHWGFTLC,环状乙酸酯的工业生产方法通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸顺序添加到正在生长的肽链中,该肽链锚定在固体树脂上。 肽链完全组装后,它从树脂上裂解并环化以形成二硫键 .
化学反应分析
Conjugation Reactions
CTTHWGFTLC is functionalized with fluorescent dyes for imaging applications:
-
Cy5.5 Labeling : The peptide reacts with Cy5.5-NHS ester in DMF/DIPEA (10:1) via NHS-amine coupling. The product is purified via reverse-phase HPLC and validated by MALDI-MS .
| Conjugate | Molecular Formula | Molecular Weight (Da) | HPLC Retention (min) |
|---|---|---|---|
| Cy5.5-C1 | C93H115N16O26S6 | 2063.65 | 17.24 |
| Cy5.5-C6 | C92H113N16O24S4 | 1953.70 | 15.32 |
Stability and Metabolic Resistance
Replacing the disulfide bond with an amide bond significantly enhances stability:
-
C1 (Disulfide) : Half-life <24 hrs in physiological conditions due to reductive cleavage .
-
C6 (Amide) : Resists degradation in simulated gastric/intestinal fluids (>48 hrs) .
Enzymatic Stability (Table) :
| Peptide | IC50 (MMP-2 Inhibition, μM) | Stability in SGF/SIF |
|---|---|---|
| c(CTTHWGFTLC)NH2 | 30.30 | Unstable |
| c(KAHWGFTLD)NH2 | 7.56 | Stable |
SGF: Simulated gastric fluid; SIF: Simulated intestinal fluid
Mechanistic Role in MMP Inhibition
CTTHWGFTLC selectively inhibits MMP-2/9 via:
-
Chelation of Catalytic Zn²⁺ : The Thr-His-Trp sequence binds the active site, blocking substrate access .
-
Reduced TIMP Competition : Unlike endogenous inhibitors (e.g., TIMP-1/2), CTTHWGFTLC does not require stoichiometric binding, enabling prolonged activity .
Comparative Reactivity
科学研究应用
CTTHWGFTLC,环状乙酸酯具有多种科学研究应用:
作用机制
CTTHWGFTLC,环状乙酸酯通过抑制 MMP-2 和 MMP-9 的活性发挥作用。这些酶参与细胞外基质的降解,这是肿瘤侵袭和转移的关键步骤。 通过抑制这些酶,CTTHWGFTLC,环状乙酸酯可以阻止肿瘤进展 .
相似化合物的比较
CTTHWGFTLC,环状乙酸酯因其对 MMP-2 和 MMP-9 的特异性抑制作用而独一无二。类似的化合物包括:
- 巴替马司钠盐
- 依洛马司
- 除草剂 A
- 阿普拉司他
- 异鼠李素
- 没食子酸乙酯
- 黄芪甲苷 IV
- 白藜芦醇
这些化合物也抑制 MMP,但可能具有不同的特异性、效力和作用机制。
生物活性
CTTHWGFTLC, commonly referred to as cyclic acetate, is a cyclic decapeptide known for its significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
Overview of CTTHWGFTLC
CTTHWGFTLC is characterized by its cyclic structure which enhances its stability and biological activity. The compound has been studied extensively for its role in inhibiting MMPs, which are critical in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
CTTHWGFTLC exerts its biological effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, making them key players in tumor invasion and metastasis. Inhibition of these enzymes by CTTHWGFTLC can potentially reduce cancer cell migration and invasion.
Inhibition Potency
Research indicates that CTTHWGFTLC demonstrates potent inhibitory activity against MMP-2 and MMP-9. The following table summarizes the inhibitory concentrations (IC50) of various peptides related to CTTHWGFTLC:
| Peptide | Molecular Formula | Calculated MW | Observed MW | Retention Time (min) | IC50 (μM) |
|---|---|---|---|---|---|
| c(CTTHWGFTLC)NH2 (C1) | C52H72N14O13S2 | 1164.48 | 1165.78 | 15.64 | 30.30 |
| c(ATTHWGFTLD)NH2 (C2) | C53H72N14O14 | 1128.54 | 1129.56 | 14.49 | 10.87 |
| c(ATTHWGFTL-β-Ala) (C3) | C52H71N13O13 | 1085.53 | 1086.55 | 17.26 | 83.90 |
| c(ATAHWGFTLD)NH2 (C4) | C52H70N14O13 | 1098.52 | 1099.50 | 15.22 | 9.28 |
As shown in the table, CTTHWGFTLC exhibits a moderate IC50 value compared to other cyclic peptides, indicating its effectiveness as an MMP inhibitor .
In Vivo Studies
In vivo studies have demonstrated that cyclic peptides like CTTHWGFTLC can selectively target tumor sites expressing MMP-2 and MMP-9. For instance, conjugation of CTTHWGFTLC with imaging agents has allowed for visualization of tumor localization in animal models, showcasing its potential for targeted cancer therapies .
Case Studies
A notable case study highlighted the use of CTTHWGFTLC in a therapeutic context where it was administered to evaluate its effects on tumor growth and metastasis in preclinical models. The results indicated a significant reduction in tumor size and metastatic spread when treated with CTTHWGFTLC compared to control groups .
Applications in Cancer Therapy
The ability of CTTHWGFTLC to inhibit MMPs positions it as a candidate for developing novel cancer therapies aimed at preventing metastasis. Its application could extend to formulations combined with chemotherapeutic agents to enhance treatment efficacy while minimizing side effects associated with traditional therapies.
常见问题
Q. How is CTTHWGFTLC, CYCLIC acetate synthesized and characterized for research use?
this compound is synthesized via solid-phase peptide synthesis (SPPS) with cyclization through disulfide bonds or other crosslinking strategies. Post-synthesis, purity is assessed using reversed-phase HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Mass spectrometry (MS) validates the molecular weight (1166.33 Da) and cyclic conformation . Circular dichroism (CD) spectroscopy may further confirm secondary structure stability under varying pH/temperature conditions .
Q. What are the critical storage conditions to maintain the stability of this compound?
The compound is light- and temperature-sensitive. For short-term storage (days to weeks), keep at 0–4°C in desiccated conditions. Long-term stability (months to years) requires storage at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis . Repeated freeze-thaw cycles should be avoided, as they degrade peptide bonds and reduce activity .
Q. What experimental methods are used to assess its inhibitory activity against MMP-2 and MMP-9?
In vitro activity is quantified via fluorogenic substrate assays (e.g., DQ-gelatin cleavage for MMP-2/9) and zymography. The IC₅₀ for MMP-9 inhibition is ~8 μM, while MMP-2 inhibition requires higher concentrations . Competitive inhibition kinetics are analyzed using Lineweaver-Burk plots to determine binding affinity (Km/Vmax shifts) .
Advanced Research Questions
Q. How does the structural design of this compound confer selectivity for MMP-2/9 over other MMPs?
The cyclic peptide contains a hydrophobic macrocycle (e.g., Trp, Phe residues) that binds to the S1' pocket of MMP-2/9, while the terminal zinc-binding group (e.g., thiol or carboxylate) chelates the catalytic Zn²⁺ ion . This dual mechanism creates steric hindrance against broader MMPs (e.g., MMP-1, -7) lacking compatible surface recognition regions . Mutagenesis studies of MMP active sites can further validate selectivity .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay variability (e.g., substrate type, enzyme source) or batch-to-batch differences in peptide purity. To mitigate this:
Q. What strategies improve the metabolic stability of this compound in in vivo models?
The peptide’s rapid degradation in serum (due to proteases and oxidation) limits therapeutic utility. Strategies include:
Q. How can researchers optimize dosing regimens for in vivo studies targeting tumor microenvironments?
Pharmacokinetic (PK) studies in murine models are critical. Key steps:
Q. What synergistic combinations enhance the efficacy of this compound in cancer models?
Co-administration with chemotherapeutics (e.g., doxorubicin) or immunotherapies (e.g., checkpoint inhibitors) can amplify antitumor effects. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
